molecular formula C18H18N4O3 B6054693 5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Numéro de catalogue: B6054693
Poids moléculaire: 338.4 g/mol
Clé InChI: WSFROHHUZGKCAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one features a pyrido[2,3-d]pyrimidin-4(3H)-one core, substituted at position 5 with a 3-methoxyphenyl group and at position 2 with a morpholine ring. The morpholine moiety may enhance solubility and target binding, while the 3-methoxyphenyl group contributes to lipophilicity and π-π interactions in biological systems .

Propriétés

IUPAC Name

5-(3-methoxyphenyl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-13-4-2-3-12(11-13)14-5-6-19-16-15(14)17(23)21-18(20-16)22-7-9-25-10-8-22/h2-6,11H,7-10H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFROHHUZGKCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one , often referred to as a pyrido[2,3-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, placing special emphasis on its anti-inflammatory and anticancer properties.

Chemical Structure and Synthesis

The molecular formula for this compound is C20H21N5O2C_{20}H_{21}N_5O_2, with a molecular weight of 363.4 g/mol. The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions that can include condensation reactions and nucleophilic substitutions. Recent advancements have introduced greener synthesis methods that enhance yield and reduce environmental impact .

1. Anti-inflammatory Properties

Pyrido[2,3-d]pyrimidine derivatives have been shown to exhibit significant anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves the inhibition of specific kinases involved in inflammatory pathways .

Table 1: Anti-inflammatory Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundIC50 (nM)Target Kinase
Compound A150JNK
Compound B200p38 MAPK
5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-oneTBDTBD

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies against different cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-70.09Apoptosis induction
A5490.03Cell cycle arrest
Colo-2050.01Apoptosis induction

Case Studies

Recent case studies have highlighted the effectiveness of pyrido[2,3-d]pyrimidine derivatives in clinical settings:

  • Study on Inhibition of CDK4/6 : One study demonstrated that a related pyrido[2,3-d]pyrimidine compound selectively inhibited CDK4 and CDK6 at low nanomolar concentrations, leading to significant antiproliferative effects in cancer cells .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrido[2,3-d]pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance biological activity while minimizing toxicity. For instance, the introduction of electron-donating groups has been correlated with increased potency against various cancer cell lines .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrido[2,3-d]pyrimidine derivatives. The compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. For instance, derivatives of pyrido[2,3-d]pyrimidine have been evaluated for their efficacy against non-small cell lung cancer (NSCLC) and other types of tumors, showing significant cytotoxic effects at low concentrations .

Antimicrobial Properties

Research indicates that compounds with similar structures possess antimicrobial properties against both bacterial and fungal strains. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens. Preliminary screenings have suggested that 5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one may exhibit similar antimicrobial activity .

Anti-inflammatory Effects

Inflammation is a common underlying factor in various diseases, including cancer and autoimmune disorders. Some derivatives of pyrido[2,3-d]pyrimidine have been reported to possess anti-inflammatory effects by modulating inflammatory pathways and cytokine production .

One-Pot Synthesis

A notable method involves a three-component one-pot synthesis that integrates various reactants to produce the desired compound efficiently. This approach not only simplifies the synthesis process but also enhances yield and purity .

Traditional Synthetic Routes

Traditional synthetic routes often involve multi-step reactions starting from simpler precursors. For example, initial formation of pyrimidine rings followed by functionalization with morpholine and methoxyphenyl groups can yield the target compound .

Anticancer Screening

In a study conducted at the National Cancer Institute (NCI), several pyrido[2,3-d]pyrimidine derivatives were screened against a panel of human tumor cell lines. The results indicated that certain derivatives showed significant cytotoxicity, with IC50 values comparable to established chemotherapy agents .

Antimicrobial Testing

A series of antimicrobial tests were performed using agar diffusion methods to evaluate the efficacy of the compound against various strains of bacteria and fungi. The results demonstrated that the compound inhibited growth at concentrations as low as 50 μg/ml, indicating strong potential as an antimicrobial agent .

Data Summary Table

Application AreaActivity TypeMethod of EvaluationReference
AnticancerCytotoxicityNCI Screening against tumor cell lines
AntimicrobialInhibition of pathogensAgar diffusion method
Anti-inflammatoryCytokine modulationIn vitro assays on inflammatory markers

Comparaison Avec Des Composés Similaires

Table 1: Key Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives and Their Properties
Compound Name / ID Substituents (Positions) Biological Activity (IC₅₀ or MIC) Key Findings References
Target Compound 5-(3-MeOPh), 2-(Morpholine) Not explicitly reported (inferred) Predicted kinase inhibition via morpholine [7, 12]
5a () 5-(p-Tolyl), 7-(4-ClPh), 2-(Pyrazolone) IC₅₀: 0.3–7 µM (HepG-2, PC-3, HCT-116) Superior to doxorubicin in anticancer assays
2b () 5-(4-ClPh), 2-(SH), 7-Ph Not reported Structural analog with thiol group
8a () 2-(Hydrazinyl), 7-(Thiophene) IC₅₀: 7.98–25.61 µM (PC-3, HCT-116) Moderate EGFR inhibition
25 () 5-(4-FPh), 2-(Hydrazinyl), 7-(Thiophene) Antimicrobial activity (MIC unspecified) Active against bacterial/fungal strains
K1-K5 () 3-(Thiazole-ethyl) Cytotoxicity (MCF-7, HeLa) Enhanced activity via thiazole hybridization

Key Observations

Anticancer Potency :

  • Compound 5a (IC₅₀: 0.3 µM against HepG-2) demonstrates higher potency than the target compound’s inferred activity, attributed to its 4-chlorophenyl and pyrazolone substituents, which likely enhance DNA intercalation or kinase binding .
  • Derivatives like 8a (IC₅₀: ~7–25 µM) show moderate activity, suggesting that hydrazinyl groups may reduce efficacy compared to morpholine or pyrazolone substituents .

Antimicrobial Activity :

  • Hydrazine-functionalized derivatives (e.g., 25 ) exhibit broad-spectrum antimicrobial effects, though the target compound’s morpholine group may shift its selectivity toward eukaryotic targets (e.g., kinases) rather than microbes .

Role of Substituents: Morpholine (position 2): Enhances solubility and ATP-binding pocket interactions in kinases, as seen in furopyrimidinones () .

Structure-Activity Relationships (SAR)

  • Position 2 : Morpholine > pyrazolone > hydrazinyl in kinase inhibition (based on 5a vs. 8a ) .
  • Position 5 : Electron-donating groups (e.g., 3-MeO) improve cellular uptake but may reduce DNA damage compared to electron-withdrawing groups (e.g., 4-Cl in 5a ) .
  • Position 7 : Aryl groups (e.g., thiophene in 25 ) broaden activity spectra but may introduce off-target effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the core pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of aminonicotinic acid derivatives with reagents like formamide or urea under thermal or microwave-assisted conditions. For example, reacting 2-aminonicotinic acid with formamide at 150°C yields pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (49–60% yields) . Optimization strategies include adjusting solvent systems (e.g., glacial acetic acid for intramolecular cyclization) and using catalysts like DMF-DMA for amidino ester formation . Yield improvements (up to 93%) are achieved via stepwise protocols, such as transamidation followed by cyclization .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.49–8.24 ppm for phenyl groups) and morpholine integration .
  • IR Spectroscopy : Identification of carbonyl (1676 cm⁻¹) and amine (3125 cm⁻¹) stretches .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 365 [M⁺]) and fragmentation patterns .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% deviation) .

Q. What preliminary biological assays are recommended for evaluating therapeutic potential?

  • Methodological Answer : Initial screens should focus on:

  • Enzyme Inhibition : Microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays using recombinant enzymes, as pyrido[2,3-d]pyrimidin-4(3H)-one derivatives show IC₅₀ values in the micromolar range .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
  • Anti-inflammatory Activity : COX-2/mPGES-1 selectivity profiling to mitigate cardiovascular risks .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, enzyme sources). To resolve:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., uniform mPGES-1 expression systems) .
  • Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) with activity trends .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., patents, journals) to identify consensus targets .

Q. What computational strategies guide the design of derivatives with improved binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to predict interactions with mPGES-1’s active site (e.g., hydrogen bonding with Arg126) .
  • QSAR Modeling : Develop models based on electronic (e.g., Hammett σ) and steric descriptors to prioritize substituents .
  • MD Simulations : Assess binding stability over time (≥100 ns trajectories) to filter transient interactions .

Q. How can metabolic stability and pharmacokinetic (PK) profiles be evaluated preclinically?

  • Methodological Answer :

  • In Vitro Metabolism : Liver microsomal assays to measure CYP450-mediated degradation .
  • Plasma Stability : Incubate compound in plasma (human/rodent) and quantify via LC-MS/MS .
  • Permeability : Caco-2 cell models to predict intestinal absorption .

Q. What experimental approaches resolve spectral data contradictions (e.g., NMR shifts)?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic effects (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through coupling correlations .
  • X-ray Crystallography : Resolve absolute configuration and validate substituent orientation (e.g., C19H18ClN3O2S derivatives) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.